molecular formula C10H8BrN5O2 B254903 5-[2-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one

5-[2-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one

Cat. No. B254903
M. Wt: 310.11 g/mol
InChI Key: OTUYSJSEOGENCP-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-[2-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one is not fully understood. However, it is believed to work by inhibiting the growth of microorganisms and cancer cells by interfering with their DNA synthesis.
Biochemical and Physiological Effects:
Studies have shown that 5-[2-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one has low toxicity and does not cause any significant physiological effects in laboratory animals. However, further studies are needed to determine its long-term effects on human health.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[2-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one in lab experiments is its low toxicity and high effectiveness against microorganisms and cancer cells. However, its high cost and limited availability may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 5-[2-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one. These include:
1. Further studies on the mechanism of action of this compound to better understand its effectiveness against microorganisms and cancer cells.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Investigation of the potential use of this compound as a corrosion inhibitor in various industries.
4. Development of new fluorescent probes based on this compound for the detection of other metal ions.
5. Exploration of the potential use of this compound in combination with other drugs for the treatment of various diseases.
Conclusion:
In conclusion, 5-[2-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one is a chemical compound with potential applications in various fields. Its low toxicity and high effectiveness against microorganisms and cancer cells make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and long-term effects on human health.

Synthesis Methods

The synthesis of 5-[2-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one involves the reaction of hydrazine hydrate with 3-bromo-6-oxocyclohexa-2,4-dien-1-aldehyde in the presence of a base to form the corresponding hydrazone. This hydrazone is then treated with triethylorthoformate and ammonium acetate to form the desired compound.

Scientific Research Applications

5-[2-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one has been studied for its potential applications in various fields. It has been found to exhibit antifungal, antibacterial, and antitumor properties. It has also been studied for its potential use as a corrosion inhibitor and as a fluorescent probe for the detection of metal ions.

properties

Product Name

5-[2-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one

Molecular Formula

C10H8BrN5O2

Molecular Weight

310.11 g/mol

IUPAC Name

5-[2-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C10H8BrN5O2/c11-7-1-2-8(17)6(3-7)4-12-15-9-5-13-16-10(18)14-9/h1-5,12H,(H2,14,15,16,18)/b6-4-

InChI Key

OTUYSJSEOGENCP-XQRVVYSFSA-N

Isomeric SMILES

C1=CC(=O)/C(=C\NNC2=NC(=O)NN=C2)/C=C1Br

SMILES

C1=CC(=O)C(=CNNC2=NC(=O)NN=C2)C=C1Br

Canonical SMILES

C1=CC(=O)C(=CNNC2=NC(=O)NN=C2)C=C1Br

Origin of Product

United States

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